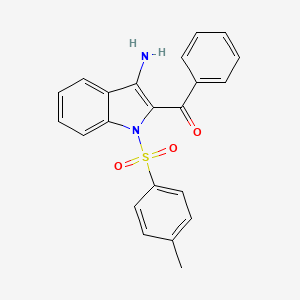
N-(1-methylcyclohexyl)-4-(methylthio)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methylcyclohexyl)-4-(methylthio)aniline is an organic compound that features a cyclohexyl group substituted with a methyl group at the nitrogen atom and a methylthio group at the para position of the aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methylcyclohexyl)-4-(methylthio)aniline typically involves the reaction of 4-(methylthio)aniline with 1-methylcyclohexylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.
化学反応の分析
Types of Reactions
N-(1-methylcyclohexyl)-4-(methylthio)aniline can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Nitro, bromo, or sulfonic acid derivatives of the aromatic ring.
科学的研究の応用
N-(1-methylcyclohexyl)-4-(methylthio)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N-(1-methylcyclohexyl)-4-(methylthio)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
N-(1-methylcyclohexyl)-4-(methylsulfonyl)aniline: Similar structure but with a sulfonyl group instead of a methylthio group.
N-(1-methylcyclohexyl)-4-(methylamino)aniline: Contains a methylamino group instead of a methylthio group.
N-(1-methylcyclohexyl)-4-(methoxy)aniline: Features a methoxy group in place of the methylthio group.
Uniqueness
N-(1-methylcyclohexyl)-4-(methylthio)aniline is unique due to the presence of the methylthio group, which imparts distinct chemical and physical properties. This functional group can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.
特性
分子式 |
C14H21NS |
|---|---|
分子量 |
235.39 g/mol |
IUPAC名 |
N-(1-methylcyclohexyl)-4-methylsulfanylaniline |
InChI |
InChI=1S/C14H21NS/c1-14(10-4-3-5-11-14)15-12-6-8-13(16-2)9-7-12/h6-9,15H,3-5,10-11H2,1-2H3 |
InChIキー |
JTPPNFQYTHOWIF-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCCC1)NC2=CC=C(C=C2)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


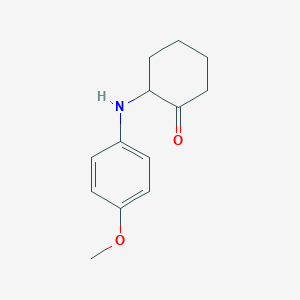
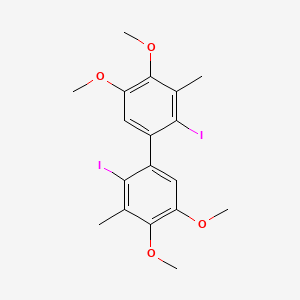


![2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione](/img/structure/B11941922.png)

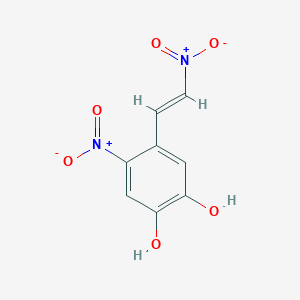

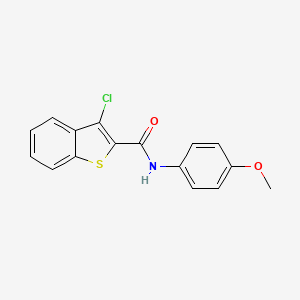
![2,7-Naphthalenedisulfonicacid, 3-[2-[4-(diethylamino)phenyl]diazenyl]-4,5-dihydroxy-](/img/structure/B11941936.png)
![3-[(2-Methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one](/img/structure/B11941942.png)
